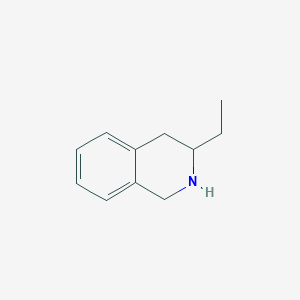

3-Ethyl-1,2,3,4-tetrahydroisoquinoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-ethyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-11-7-9-5-3-4-6-10(9)8-12-11/h3-6,11-12H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJWABGLXUIRKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC2=CC=CC=C2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20554595 | |

| Record name | 3-Ethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111422-13-0 | |

| Record name | 3-Ethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reaction Mechanisms in Tetrahydroisoquinoline Synthesis

Iminium Ion Intermediates in Cyclization Reactions

The formation of an iminium ion is a central and recurring theme in the synthesis of tetrahydroisoquinolines, including 3-Ethyl-1,2,3,4-tetrahydroisoquinoline. These electrophilic species are key intermediates in several classical named reactions that forge the isoquinoline (B145761) core.

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org In the synthesis of this compound, a suitable β-phenylethylamine precursor would react with propanal. The initial step is the formation of a Schiff base, which is then protonated under acidic conditions to generate a highly electrophilic iminium ion. This iminium ion is poised for intramolecular electrophilic attack on the electron-rich aromatic ring, leading to the formation of a spirocyclic intermediate. Subsequent rearomatization through the loss of a proton yields the final this compound product. The reaction conditions for Pictet-Spengler reactions can vary, often requiring heating in the presence of strong acids like hydrochloric acid or trifluoroacetic acid. wikipedia.org

Bischler-Napieralski Reaction: This method provides a pathway to 3,4-dihydroisoquinolines, which can be subsequently reduced to tetrahydroisoquinolines. The reaction commences with a β-arylethylamide, which is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgwikipedia.org For the synthesis of a precursor to this compound, the corresponding N-acyl derivative of a β-phenylethylamine would be required. The dehydrating agent activates the amide carbonyl group, facilitating an intramolecular electrophilic aromatic substitution. Two primary mechanistic pathways are proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate. wikipedia.org Both pathways ultimately lead to a cyclic iminium species, the 3,4-dihydroisoquinolinium ion. This intermediate is then reduced in a separate step, for instance with sodium borohydride (B1222165), to afford the this compound.

| Reaction Name | Key Intermediate | General Conditions | Precursor for 3-Ethyl-THIQ |

| Pictet-Spengler | Iminium Ion | Acid catalyst (e.g., HCl, TFA), Heat | β-phenylethylamine and Propanal |

| Bischler-Napieralski | Nitrilium Ion / Iminium Ion | Dehydrating agent (e.g., POCl₃, P₂O₅), Heat | N-propanoyl-β-phenylethylamine |

Single Electron Transfer (SET) Processes

Single Electron Transfer (SET) processes offer an alternative pathway for the generation of reactive intermediates that can lead to the formation of tetrahydroisoquinolines. In the context of synthesizing 3-substituted tetrahydroisoquinolines, SET can be involved in the formation of an iminium ion intermediate. organic-chemistry.org

The mechanism typically involves the oxidation of a tertiary amine precursor. This oxidation, which can be initiated by a chemical oxidant or through photoredox catalysis, involves the removal of a single electron from the nitrogen atom to form a radical cation. This radical cation is a transient species that can then undergo further transformation. Abstraction of a hydrogen atom from the carbon adjacent to the nitrogen by a suitable base or radical species leads to the formation of an iminium ion. This in situ generated iminium ion is then susceptible to intramolecular cyclization, as seen in the Pictet-Spengler and Bischler-Napieralski reactions, ultimately yielding the tetrahydroisoquinoline ring system. While this mechanism is general for the formation of the tetrahydroisoquinoline scaffold, specific studies detailing the synthesis of this compound via a primary SET-initiated process are not extensively documented in the reviewed literature. However, the principle remains a viable synthetic strategy.

Intramolecular Friedel-Crafts Type Cyclizations

The intramolecular Friedel-Crafts reaction is a powerful tool for the formation of cyclic systems, including the tetrahydroisoquinoline core. This reaction involves an electrophilic aromatic substitution where the electrophile and the aromatic ring are part of the same molecule.

In a synthetic approach towards this compound, a suitably functionalized precursor bearing a leaving group on a side chain attached to the nitrogen atom can be employed. For instance, an N,N-dibenzyl-α-aminol can be converted in situ to a tosylate intermediate. organic-chemistry.org The tosyl group is an excellent leaving group, and its departure, often facilitated by a Lewis acid or protic acid, generates a carbocation. This carbocation then acts as the electrophile in the intramolecular Friedel-Crafts reaction, attacking the pendant phenyl ring to form the six-membered heterocyclic ring of the tetrahydroisoquinoline system. The position of the ethyl group at C-3 would be predetermined by the structure of the starting aminol.

| Precursor Type | Activating Agent | Key Step | Product |

| N-Substituted β-amino alcohol | Tosyl chloride, Pyridine | Formation of a tosylate leaving group | This compound |

| N-Acyl derivative | Polyphosphoric acid (PPA) | Acylation followed by cyclization | 1-Keto-3-ethyl-tetrahydroisoquinoline precursor |

Pummerer-type Cyclization Reactions

The Pummerer reaction and its variants provide a unique method for the synthesis of tetrahydroisoquinolines through the cyclization of sulfoxide-containing precursors. jst.go.jp The classical Pummerer rearrangement involves the transformation of a sulfoxide (B87167) into an α-acyloxythioether in the presence of an activating agent like acetic anhydride (B1165640).

For the synthesis of a 3-substituted tetrahydroisoquinoline, an N-acyl-N-(aryl)methyl-2-(phenylsulfinyl)ethylamine derivative can undergo an intramolecular cyclization. jst.go.jp The reaction is initiated by the activation of the sulfoxide with an agent such as trifluoroacetic anhydride (TFAA). This generates a highly reactive sulfonium (B1226848) acylate intermediate. Subsequent elimination of trifluoroacetic acid leads to the formation of a thionium (B1214772) ion. This electrophilic thionium ion is then trapped intramolecularly by the electron-rich aromatic ring, leading to the formation of the tetrahydroisoquinoline ring. The ethyl group at the 3-position would need to be incorporated into the starting sulfoxide-containing substrate. Research has shown that the efficiency of this cyclization can be enhanced by the addition of a Lewis acid, such as boron trifluoride diethyl etherate, particularly for substrates where the aromatic ring is not strongly activated. researchgate.net

| Precursor | Activating Agent | Key Intermediate | Additive for Enhanced Cyclization |

| N-Acyl-N-(aryl)methyl-2-(phenylsulfinyl)ethylamine | Trifluoroacetic anhydride (TFAA) | Thionium ion | Boron trifluoride diethyl etherate (BF₃·OEt₂) |

Structure Activity Relationship Sar Studies of 3 Ethyl 1,2,3,4 Tetrahydroisoquinoline Derivatives

Impact of Substituents at the C-3 Position of the Tetrahydroisoquinoline Ring on Biological Activity

The C-3 position of the tetrahydroisoquinoline ring is a critical site for modification, with substituents at this position significantly influencing the molecule's interaction with biological targets. The steric bulk, electronic properties, and conformational flexibility of the C-3 substituent can dictate the potency and selectivity of the compound.

The size and nature of alkyl substituents at the C-3 position play a significant role in determining the biological activity of THIQ derivatives. Studies on the inhibition of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of epinephrine (B1671497), have provided valuable insights into the steric limitations of the enzyme's active site. nih.gov

A direct comparison between 3-methyl-THIQ and 3-ethyl-THIQ revealed that the extension of the alkyl chain from a methyl to an ethyl group leads to a decrease in inhibitory potency against PNMT. nih.gov This suggests that the active site of PNMT in the region accommodating the C-3 substituent is spatially constrained. The larger steric bulk of the ethyl group likely results in a less favorable binding orientation compared to the smaller methyl group. nih.gov While 3-methyl-THIQ showed enhanced activity compared to the unsubstituted THIQ, the introduction of the slightly larger ethyl group was detrimental to its inhibitory capacity. nih.gov

| Compound | C-3 Substituent | Inhibitory Potency (Ki, µM) | Reference |

|---|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline (B50084) (THIQ) | -H | 10.3 | nih.gov |

| 3-Methyl-THIQ | -CH3 | Enhanced relative to THIQ | nih.gov |

| 3-Ethyl-THIQ | -CH2CH3 | Diminished relative to 3-Methyl-THIQ | nih.gov |

The introduction of functional groups with different electronic and hydrogen-bonding capabilities at the C-3 position further elucidates the SAR of THIQ derivatives. In the context of PNMT inhibition, these substitutions have revealed specific interactions within the enzyme's active site. nih.gov

The 3-(hydroxymethyl)-THIQ analog demonstrated good activity as a PNMT inhibitor, with its potency being greater than that of the parent THIQ. nih.gov This enhanced activity is attributed to more than just steric tolerance. It is proposed that the hydroxyl group of the hydroxymethyl substituent forms a specific hydrogen bond with an amino acid residue in the active site of PNMT, thereby strengthening the enzyme-inhibitor complex. nih.gov

Conversely, the introduction of carbonyl-containing groups, such as methoxycarbonyl and aminocarbonyl, at the C-3 position resulted in a significant decrease in PNMT inhibitory activity. nih.gov Despite having a similar steric profile to the more active straight-chain derivatives, the bent conformation of these carbonyl-containing substituents appears to be poorly accommodated within the active site. This suggests a region of steric intolerance on one side of the C-3 position of the bound THIQ. nih.gov

| Compound | C-3 Substituent | Inhibitory Potency (Ki, µM) | Key Finding | Reference |

|---|---|---|---|---|

| 3-(Hydroxymethyl)-THIQ | -CH2OH | 2.4 | Enhanced potency, likely due to H-bonding. | nih.gov |

| 3-(Methoxycarbonyl)-THIQ | -COOCH3 | Significantly less potent | Steric intolerance for bent substituents. | nih.gov |

| 3-(Aminocarbonyl)-THIQ | -CONH2 | Significantly less potent | Steric intolerance for bent substituents. | nih.gov |

Role of Stereochemistry in the Biological Potency and Selectivity of THIQ Derivatives

Chirality is a critical determinant of the biological activity of many pharmaceutical agents, and THIQ derivatives are no exception. The spatial arrangement of substituents around a stereocenter can lead to significant differences in the potency and selectivity of enantiomers.

In a series of THIQ-derived positive allosteric modulators of N-methyl-D-aspartate (NMDA) receptors, the stereochemistry at the chiral center was found to be a key factor in determining their subunit selectivity. nih.gov Analysis of enantiomeric pairs revealed that the S-(-) enantiomer was active at the GluN2B, GluN2C, and/or GluN2D subunits, whereas the R-(+) enantiomer was only active at the GluN2C/D subunits. nih.gov This demonstrates that the different spatial orientations of the substituents in the two enantiomers lead to differential interactions with the binding sites on the various NMDA receptor subunits.

Substitution Pattern Effects on the N-Aromatic Ring and its Relevance to Biological Outcome

Modifications to the benzene (B151609) ring (often referred to as the N-aromatic ring in the context of the heterocyclic system) of the THIQ core, specifically the introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), have a profound impact on the biological activity. nih.gov

In the development of antimalarial THIQ analogs, it was generally observed that EDGs were preferred at the para-position of the phenyl ring, with the exception of a fluoro group. nih.gov Conversely, EWGs were found to be more favorable at the meta-position. nih.gov These electronic effects likely influence the binding affinity of the molecule to its target, potentially by modulating the electron density of the aromatic system and its ability to engage in pi-stacking or other non-covalent interactions. nih.gov

Contributions of Other Substituents on the Tetrahydroisoquinoline Core (e.g., C-1, N-2, C-6, C-7)

Substitutions at other positions of the THIQ core, including the C-1, N-2, C-6, and C-7 positions, also play a crucial role in defining the pharmacological profile of these compounds.

C-1 Position: The impact of substitution at the C-1 position appears to be target-dependent. For instance, in a series of 4,6-dihydroxy THIQ analogs developed as antitrypanosomal agents, substitution at the C-1 position of the THIQ nucleus was found to have no effect on their activity. rsc.org However, in other contexts, C-1 substitution is a common strategy for modulating biological activity. researchgate.net

N-2 Position: The N-2 position is frequently modified to improve properties such as potency, solubility, and metabolic stability. nih.gov Both the lipophilicity and the shape of the substituent at N-2 can have a significant effect on potency. For example, while iso-butyl substitution at N-2 led to better antimalarial potency, these derivatives were metabolically unstable. To address this, an N-2,2,2-trifluoroethyl substituent was introduced, which conferred greater stability. nih.gov

C-6 and C-7 Positions: The C-6 and C-7 positions are often substituted with methoxy (B1213986) or hydroxyl groups, which are common features in many naturally occurring and synthetic THIQ alkaloids. acs.org The presence of electron-donating groups like hydroxy or methoxy at these positions can favor the cyclization step in the synthesis of THIQs. rsc.org In the context of multidrug resistance (MDR) reversal, 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline derivatives have shown strong inhibitory activity against P-glycoprotein. researchgate.net

| Position | Substituent Effect | Biological Context | Reference |

|---|---|---|---|

| C-1 | No effect on activity | Antitrypanosomal | rsc.org |

| N-2 | Influences potency, solubility, and metabolic stability | Antimalarial | nih.gov |

| C-6, C-7 | Methoxy/hydroxyl groups often important for activity | MDR Reversal, General Synthesis | rsc.orgresearchgate.net |

Molecular Mechanisms of Biological Interactions and Target Modulation by Tetrahydroisoquinoline Derivatives

Enzyme Inhibition by THIQ Analogs

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a core structure in numerous natural and synthetic compounds that exhibit a wide range of biological activities. nuph.edu.ua A significant aspect of their molecular mechanism involves the inhibition of various enzymes, which is highly dependent on the nature and position of substituents on the THIQ core.

Phenylethanolamine N-methyltransferase (PNMT) Inhibition by 3-Ethyl-1,2,3,4-tetrahydroisoquinoline and Analogs

1,2,3,4-Tetrahydroisoquinoline (THIQ) and its derivatives are recognized as potent inhibitors of Phenylethanolamine N-methyltransferase (PNMT, E.C. 2.1.1.28), the enzyme responsible for the biosynthesis of epinephrine (B1671497) from norepinephrine. nih.gov Structure-activity relationship (SAR) studies have focused on delineating the topology of the PNMT active site by modifying substituents at various positions of the THIQ nucleus.

Research has shown that substitution at the 3-position of the THIQ ring can significantly influence inhibitory potency. While a methyl group at this position (3-methyl-THIQ) enhances activity compared to the unsubstituted THIQ, extending this alkyl chain by a single methylene (B1212753) unit to form this compound results in diminished potency. nih.govacs.org This suggests that the region of the PNMT active site that accommodates the 3-position substituent is spatially compact. nih.gov

Further studies comparing straight-chain derivatives with those containing carbonyl groups, such as 3-(methoxycarbonyl)-THIQ and 3-(aminocarbonyl)-THIQ, revealed that the latter are much less effective inhibitors. This indicates that steric intolerance may be located on one side of the 3-position. nih.gov In contrast, the introduction of a hydroxyl group, as in 3-(hydroxymethyl)-THIQ, leads to enhanced in vitro potency. This enhancement is not attributed solely to steric tolerance but rather to a specific hydrogen bond interaction between the hydroxyl functionality and an amino acid residue within the active site. nih.gov However, this enhancement is not universally additive; incorporating a 3-hydroxymethyl group onto the potent inhibitor 7,8-dichloro-THIQ did not further increase its potency, suggesting a complex interplay of substituent binding orientations within the active site. nih.gov

The selectivity of these inhibitors is also a key consideration. While being potent PNMT inhibitors, many THIQ analogs also exhibit affinity for the α2-adrenoceptor. nih.gov For instance, 3-methyl-THIQ has a PNMT Ki of 2.1 μM but also a high affinity for the α2-adrenoceptor (Ki = 0.76 μM). nih.gov The 3-hydroxymethyl analog is a more selective inhibitor, demonstrating the critical role of the 3-position substituent in modulating both potency and selectivity. nih.gov

| Compound | PNMT Ki (µM) | α2-Adrenoceptor Ki (µM) | Selectivity (α2 Ki / PNMT Ki) | Reference |

|---|---|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline (THIQ) | 9.7 | 0.35 | 0.036 | nih.gov |

| 3-Methyl-THIQ | 2.1 | 0.76 | 0.36 | nih.gov |

| 3-Ethyl-THIQ | 24 | N/A | N/A | acs.org |

| 3-Hydroxymethyl-THIQ | 1.1 | 6.6 | 6.0 | nih.gov |

| 7,8-dichloro-THIQ (SKF 64139) | 0.24 | N/A | N/A | nih.gov |

Inhibition of Epigenetic Enzymes

The interaction of THIQ derivatives with epigenetic enzymes is an emerging area of research. While direct inhibition by this compound is not extensively documented, studies on structurally related quinoline-based compounds have shown activity against enzymes that mediate epigenetic modifications. For instance, certain quinoline (B57606) analogs demonstrate low micromolar inhibitory potency against human DNA methyltransferase 1 (DNMT1), a key enzyme in maintaining DNA methylation patterns. nih.gov The proposed mechanism for some of these compounds involves intercalation into the minor groove of DNA, which in turn causes a conformational change in the enzyme, moving its catalytic domain away from the DNA substrate. nih.gov

Additionally, novel synthetic 5,6,7,8-tetrahydroisoquinoline (B1330172) derivatives have been identified as significant inhibitors of Dihydrofolate reductase (DHFR). nih.gov DHFR is crucial for regenerating tetrahydrofolate, an essential cofactor in the synthesis of nucleotides required for DNA synthesis and methylation. nih.gov One potent derivative, compound 8d from a specific study, showed a significant DHFR inhibitory IC50 of 0.199 µM. nih.gov This line of research suggests that the tetrahydroisoquinoline scaffold is a viable starting point for developing inhibitors of enzymes central to cellular proliferation and epigenetic regulation. nih.gov

Interactions with 5-Lipoxygenase Enzyme

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators derived from arachidonic acid. thieme-connect.de The enzyme catalyzes the initial two steps in this pathway and is a therapeutic target for various inflammatory diseases. thieme-connect.defrontiersin.org The activation of 5-LOX is a complex process involving calcium-dependent translocation to the nuclear membrane and interaction with the 5-lipoxygenase-activating protein (FLAP). thieme-connect.denih.gov

Inhibitors of 5-LOX are typically classified based on their mechanism of action, which includes redox-active inhibitors, iron-ligand inhibitors, and non-redox-type competitors. thieme-connect.de However, based on currently available scientific literature, there is no significant documented evidence of direct interaction or inhibition of the 5-Lipoxygenase enzyme by this compound or its close analogs. Research on 5-LOX inhibitors has primarily focused on other chemical scaffolds. frontiersin.orgmdpi.com

Cholinergic Enzyme Inhibition

Tetrahydroisoquinoline derivatives have been investigated for their potential to inhibit cholinergic enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) and is a primary strategy for treating the cognitive symptoms of Alzheimer's disease.

Various hybrid molecules incorporating the THIQ scaffold have shown significant inhibitory activity. For example, quercetin (B1663063) derivatized with a THIQ moiety yielded compounds with increased selectivity toward BChE and enhanced inhibitory potential compared to quercetin alone. mdpi.com One such derivative, 2b (8-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)quercetin), displayed IC50 values of 11.2 µM for AChE and 1.8 µM for BChE. mdpi.com This highlights the potential for developing selective BChE inhibitors, which may be important for treating later stages of Alzheimer's disease. mdpi.com

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Reference |

|---|---|---|---|

| Quercetin | 6.5 | 11.4 | mdpi.com |

| Compound 2a (8-((1,2,3,4-tetrahydroisoquinolin-2-yl)methyl)quercetin) | >50 | >50 | mdpi.com |

| Compound 2b (8-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)quercetin) | 11.2 | 1.8 | mdpi.com |

DNA Gyrase Inhibition

DNA gyrase is a bacterial type II topoisomerase that is essential for bacterial replication, making it a validated target for antibiotics. Research into inhibitors of this enzyme has included quinoline-based compounds, which are structurally related to tetrahydroisoquinolines.

Studies have reported the synthesis and evaluation of novel quinoline derivatives as DNA gyrase inhibitors. nih.gov One particularly potent compound, a quinoline derivative designated as 14 in a research study, exhibited broad-spectrum antimicrobial activity with an IC50 value of 3.39 μM against E. coli DNA gyrase. nih.gov Molecular docking studies of these compounds have been used to explore their binding affinity and interactions within the active site of the DNA gyrase enzyme. nih.goveurekaselect.com While this research focuses on the oxidized quinoline core, it underscores the potential of the broader isoquinoline (B145761)/quinoline scaffold in the design of novel antibacterial agents targeting DNA gyrase. nih.gov Direct inhibitory activity by this compound itself has not been specifically reported.

Receptor Binding and Modulation by THIQ Derivatives

In addition to enzyme inhibition, THIQ derivatives interact with a variety of G protein-coupled receptors (GPCRs) and other cell surface receptors, modulating their activity. This interaction is highly dependent on the substitution pattern of the THIQ molecule.

Dopamine (B1211576) Receptors : The THIQ scaffold is a key structure for ligands targeting dopamine receptors. researchgate.net A series of N-alkylated 1,2,3,4-tetrahydroisoquinoline derivatives have been developed as selective dopamine D3 receptor antagonists with affinities in the low nanomolar range. nih.gov For example, one analog demonstrated a Ki of 12 nM for the human D3 receptor with a 123-fold preference over the D2 subtype. nih.gov Other THIQ derivatives have been shown to act as allosteric antagonists at both D3 and D2 receptors, reducing the maximum binding (Bmax) of other ligands without altering their dissociation constant (Kd). nih.gov Furthermore, some analogs can stimulate dopamine release, leading to competitive inhibition of radioligand binding to D2 receptors. researchgate.net

α2-Adrenoceptors : Many THIQ-based PNMT inhibitors also show significant affinity for α2-adrenoceptors. nih.gov The substitution pattern is crucial for selectivity. For instance, 1,2,3,4-tetrahydroisoquinoline itself binds with high affinity to the α2-adrenoceptor (Ki = 0.35 µM). nih.gov Introducing specific substituents, such as a 7-aminosulfonyl and a 3-hydroxymethyl group, can dramatically reduce this affinity (Ki = 1400 µM), thereby creating highly selective PNMT inhibitors. nih.gov Other research has focused on developing THIQ-related imidazolines as selective α2-adrenoceptor ligands. nih.gov

Vascular Endothelial Growth Factor (VEGF) Receptor : Certain synthetic THIQ derivatives have been investigated as anti-angiogenesis agents through their interaction with the VEGF receptor. nih.gov Molecular docking studies indicate that active compounds can bind within the active site of the VEGF receptor, forming crucial hydrogen bonding interactions with residues such as GLU 885, which is hypothesized to be essential for their biological activity. nih.gov Trabectedin, a tetrahydroisoquinoline alkaloid, has been shown to significantly inhibit VEGF mRNA. nih.gov

Other Receptors : The versatility of the THIQ scaffold allows it to target other receptors as well.

NMDA Receptor : A series of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated affinity for the phencyclidine (PCP) binding site of the NMDA receptor complex, with one (S)-configured derivative showing a Ki value of 0.0374 µM. nih.gov

Orexin (B13118510) Receptors : THIQ derivatives have been studied as selective antagonists for the orexin 1 receptor, which is involved in regulating sleep and wakefulness. nuph.edu.ua

Sigma Receptors : Fused tetrahydroisoquinoline-hydantoin structures have been identified as having high affinity and selectivity for sigma-1 receptors. researchgate.net

G-Protein Coupled Receptor (GPCR) Interactions

Tetrahydroisoquinoline derivatives have been extensively studied as modulators of G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a multitude of physiological processes. nih.gov These derivatives can act as antagonists, sometimes with allosteric modulatory effects, at various GPCRs, including dopamine and orexin receptors.

One notable example is the tetrahydroisoquinoline derivative SB269,652, which functions as an allosteric antagonist at dopamine D2 and D3 receptors. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds. This binding event induces a conformational change in the receptor that alters the binding affinity or efficacy of the orthosteric ligand. nih.gov SB269,652 has been shown to abolish dopamine-induced activation of Gαi3 in cells expressing the D3 receptor. nih.gov

In the context of orexin receptors, which are implicated in regulating sleep-wake cycles and reward pathways, various substituted tetrahydroisoquinolines have been developed as selective antagonists. nih.govnih.govacs.org Orexin A and Orexin B are neuropeptides that activate two GPCRs, the orexin-1 (OX1) and orexin-2 (OX2) receptors. nih.govnih.gov Structure-activity relationship (SAR) studies on tetrahydroisoquinoline-based antagonists have revealed that substitutions at specific positions on the THIQ scaffold are crucial for potency and selectivity. For instance, modifications at the 1, 6, and 7-positions of the tetrahydroisoquinoline ring, as well as at the acetamide (B32628) position, have been shown to significantly influence the antagonist activity at OX1 and OX2 receptors. nih.govrti.orglookchem.com

| Compound/Derivative Class | Target GPCR | Mechanism of Action | Key Structural Features | Reference |

| SB269,652 | Dopamine D2/D3 Receptors | Allosteric Antagonist | 1H-indole-2-carboxylic acid {4-[2-(cyano-3,4-dihydro-1H-isoquinolin-2-yl)-ethyl]-cyclohexyl}-amide structure | nih.gov |

| Substituted Tetrahydroisoquinolines | Orexin-1 (OX1) Receptor | Selective Antagonist | Modifications at the 1, 6, and 7-positions of the THIQ ring and the acetamide position | nih.govrti.orglookchem.com |

| Phenylglycine-amide substituted THIQ | Orexin-1 (OX1) Receptor | Potent and Selective Antagonist | Phenylglycine-amide substitution | nih.gov |

AMPA Receptor Antagonism

Derivatives of tetrahydroisoquinoline have also been identified as potent noncompetitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.govresearchgate.net AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.

Specifically, N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated significant anticonvulsant properties by acting as noncompetitive modulators of the AMPA receptor. nih.govresearchgate.net Electrophysiological studies have confirmed that these compounds effectively reduce AMPA receptor-mediated membrane currents. researchgate.net Unlike competitive antagonists that bind to the glutamate binding site, noncompetitive antagonists bind to an allosteric site on the receptor, thereby preventing ion channel opening even when glutamate is bound. researchgate.net The anticonvulsant activity of these tetrahydroisoquinoline derivatives is reversed by aniracetam, a positive allosteric modulator of AMPA receptors, further supporting their mechanism of action at an allosteric site. researchgate.net

| Derivative Class | Target Receptor | Mechanism of Action | Observed Effect | Reference |

| N-Acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines | AMPA Receptor | Noncompetitive Antagonism | Anticonvulsant properties, reduction of AMPA-mediated membrane currents | nih.govresearchgate.net |

| Decahydroisoquinoline derivatives (e.g., LY293558) | AMPA Receptor | Competitive Antagonist | Selectively antagonized AMPA-evoked responses | nih.gov |

Sigma-2 Receptor (TMEM97) Binding

The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is overexpressed in various cancer cells and is considered a promising target for cancer diagnosis and therapy. researchgate.netnih.govtandfonline.commdpi.com Several classes of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives have been shown to exhibit high affinity and selectivity for the sigma-2 receptor. researchgate.netnih.gov

These derivatives, particularly 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinylalkyl benzamides, have been extensively utilized as molecular probes for imaging tumors and in therapeutic applications. nih.gov Structure-activity relationship studies have revealed that the nature of the substituent on the benzamide (B126) moiety and the length of the alkyl linker play a crucial role in determining the binding affinity and selectivity for the sigma-2 receptor over the sigma-1 receptor. researchgate.netnih.gov For instance, certain analogs have demonstrated Ki values in the low nanomolar range for the sigma-2 receptor. nih.gov Functional assays have classified some of these potent and selective ligands as putative sigma-2 receptor antagonists. nih.gov

| Derivative Class | Target Receptor | Binding Affinity (Ki) | Selectivity | Reference |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolinylalkyl benzamides | Sigma-2 Receptor (TMEM97) | 5-6 nM for some analogs | High selectivity over sigma-1 receptor | nih.gov |

| Tetrahydroisoquinolino-2-alkyl phenone analogs | Sigma-2 Receptor (TMEM97) | 0.38 to 5.1 nM for some analogs | High selectivity over sigma-1 receptor | nih.gov |

| 6,7-dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline | Sigma-2 Receptor (TMEM97) | 0.59 ± 0.02 nM | High selectivity over sigma-1 receptor | upenn.edu |

Androgen Receptor Blockade

The androgen receptor (AR) is a key driver of prostate cancer progression, and blocking its function is a primary therapeutic strategy. daneshyari.commdpi.com Tetrahydroisoquinoline derivatives have been explored as potential androgen receptor antagonists. Specifically, a tetrahydroisoquinoline thiohydantoin scaffold has been investigated for its ability to block the androgen receptor. daneshyari.com

One such derivative, compound 1e, emerged from a study focused on designing novel AR antagonists based on a previously discovered lead compound. daneshyari.com This compound exhibited a potent inhibitory effect on the growth of LNCaP prostate cancer cells, which are known to express the androgen receptor. Further studies demonstrated that compound 1e acts as a competitive antagonist of the androgen receptor with selectivity over the estrogen and glucocorticoid receptors. daneshyari.com Docking studies suggest that these derivatives bind to the ligand-binding domain of the androgen receptor, thereby preventing its activation by endogenous androgens. daneshyari.com

Hyaluronic Acid-CD44 Interaction Inhibition

The interaction between hyaluronic acid (HA) and its cell surface receptor CD44 plays a critical role in cancer cell proliferation, migration, and resistance to apoptosis. nih.govnih.govbath.ac.ukrug.nl Consequently, inhibiting this interaction is a promising strategy for cancer therapy. Several N-substituted tetrahydroisoquinoline derivatives have been designed and synthesized as inhibitors of the HA-CD44 interaction. nih.govnih.govbath.ac.uk

Computational and experimental studies have shown that these derivatives bind to a subdomain within the HA-binding domain of CD44. rug.nlmdpi.com This binding site is adjacent to the key residues involved in hyaluronic acid recognition. mdpi.com By occupying this site, the tetrahydroisoquinoline derivatives allosterically inhibit the binding of HA to CD44. For example, N-benzyltetrahydroisoquinoline and N-aryltetrahydroisoquinoline derivatives have demonstrated potent antiproliferative effects in CD44-positive cancer cell lines. nih.govnih.govbath.ac.uk Molecular dynamics simulations have further elucidated the specific interactions between these compounds and the key amino acid residues in the CD44 binding pocket. nih.govbath.ac.uk

| Derivative Class | Target Interaction | Mechanism of Action | Observed Effect | Reference |

| N-benzyltetrahydroisoquinolines | Hyaluronic Acid - CD44 | Allosteric inhibition of HA binding to CD44 | Antiproliferative activity in CD44+ cancer cells | nih.govbath.ac.uk |

| N-aryltetrahydroisoquinolines | Hyaluronic Acid - CD44 | Inhibition of HA-CD44 interaction | Antiproliferative effect, disruption of cancer spheroids | nih.gov |

Orexin Receptor Antagonism

As briefly mentioned in the GPCR section, tetrahydroisoquinoline derivatives are a significant class of orexin receptor antagonists. nih.govnih.govacs.orgchimia.ch The orexin system, particularly the OX1 receptor, is implicated in reward processing, making OX1 antagonists potential therapeutics for addiction. nih.govacs.org

Extensive SAR studies have been conducted to optimize the potency and selectivity of these antagonists. nih.govnih.govacs.orgrti.orglookchem.com These studies have shown that the substitution pattern on the tetrahydroisoquinoline core is critical for differentiating between OX1 and OX2 receptor binding. For example, the presence of a 4-trifluoromethylphenylethyl group at the 1-position is found in a dual orexin antagonist, while an OX2 selective antagonist lacks any substitution at this position. nih.gov Furthermore, modifications at the 7-position of the tetrahydroisoquinoline ring and the acetamide moiety have led to the development of highly potent and selective OX1 antagonists. nih.gov Computational modeling has been used to develop pharmacophore models that confirm these SAR findings. nih.govacs.org

| Derivative Class | Target Receptor | Key SAR Findings | Reference |

| 1-Substituted Tetrahydroisoquinolines | Orexin-1 (OX1) and Orexin-2 (OX2) | Substitution at the 1-position influences subtype selectivity | nih.gov |

| 7-Substituted Tetrahydroisoquinolines | Orexin-1 (OX1) | Limited steric tolerance and preference for electron deficiency at the 7-position for OX1 selectivity | nih.govacs.orgrti.orglookchem.com |

| Acetamide-modified Tetrahydroisoquinolines | Orexin-1 (OX1) | Pyridylmethyl groups are optimal for activity at the acetamide position for OX1 antagonism | nih.govacs.org |

Interactions with Anti-apoptotic Proteins and Cellular Transporters

Tetrahydroisoquinoline derivatives have also been shown to interact with cellular transporters, particularly ATP-binding cassette (ABC) transporters, which are involved in multidrug resistance (MDR) in cancer. nih.govbenthamdirect.com The overexpression of ABC transporters, such as P-glycoprotein (P-gp), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein (BCRP), can lead to the efflux of chemotherapeutic drugs from cancer cells, thereby reducing their efficacy. nih.govbenthamdirect.com

Certain tetrahydroisoquinoline derivatives, such as tariquidar (B1662512) and elacridar (B1662867), are potent inhibitors of these ABC transporters. nih.govbenthamdirect.com These compounds bind with high affinity to the transporters and reverse MDR. nih.gov Structure-activity relationship studies on 6,7-dimethoxytetrahydroisoquinoline derivatives have identified key structural features required for potent P-gp inhibition. nih.govresearchgate.net The mechanism of inhibition can vary, with some compounds acting as direct inhibitors while others may act as substrates that saturate the efflux pump. nih.govresearchgate.net

While there is extensive research on the interaction of tetrahydroisoquinoline derivatives with cellular transporters, their direct interactions with anti-apoptotic proteins, such as those from the Bcl-2 family, are less well-defined in the provided context. However, the ability of some derivatives to induce apoptosis in cancer cells suggests a potential indirect modulation of apoptotic pathways. nih.govbath.ac.uk For instance, some N-benzyltetrahydroisoquinoline derivatives that inhibit the HA-CD44 interaction also induce apoptosis, although the direct protein targets in the apoptotic cascade have not been fully elucidated. nih.govbath.ac.uk

| Compound/Derivative Class | Target | Mechanism of Action | Reference |

| Tariquidar, Elacridar | ABC Transporters (P-gp, MRP1, BCRP) | High-affinity binding and inhibition of efflux | nih.govbenthamdirect.com |

| 6,7-Dimethoxytetrahydroisoquinoline derivatives | P-glycoprotein (P-gp) | Inhibition of P-gp activity, reversal of multidrug resistance | nih.govresearchgate.net |

Insufficient Data to Profile Signal Transduction Modulation by this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a lack of specific research data on the molecular mechanisms and modulation of signal transduction pathways directly related to the chemical compound this compound.

The broader class of compounds, 1,2,3,4-tetrahydroisoquinolines (THIQs), is known to exhibit a wide range of biological activities and interactions with various cellular signaling cascades. Research on different THIQ derivatives has provided insights into their potential as modulators of targets such as dopamine receptors and their influence on downstream pathways, including G protein-dependent signaling and ERK1/2 phosphorylation.

However, the specific effects of an ethyl group at the third position of the tetrahydroisoquinoline core structure on its interaction with signal transduction pathways have not been detailed in the currently accessible body of scientific research. Therefore, a scientifically accurate and detailed article on the modulation of signal transduction pathways by this compound, including data tables and specific research findings as requested, cannot be generated at this time.

Further investigation and dedicated research are required to elucidate the specific biological targets and the precise mechanisms by which this compound may influence cellular signaling. Without such studies, any discussion on its role in modulating signal transduction pathways would be speculative and would not meet the required standards of scientific accuracy.

Computational Chemistry and Molecular Modeling of 3 Ethyl 1,2,3,4 Tetrahydroisoquinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical properties, known as molecular descriptors, QSAR models can predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts.

Both 2D and 3D-QSAR methodologies have been applied to tetrahydroisoquinoline derivatives to predict various biological activities, from anticancer to enzyme inhibition.

2D-QSAR: This approach uses descriptors derived from the 2D representation of a molecule, such as topological indices and counts of structural fragments. For instance, in a multi-QSAR modeling study on THIQ derivatives as Histone Deacetylase 8 (HDAC8) inhibitors, 2D-QSAR models were developed to identify key structural features influencing inhibitory activity. nih.gov These models help in understanding the general contribution of different substituents on the THIQ scaffold. nih.gov

3D-QSAR: This advanced approach considers the three-dimensional structure of the molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are prominent. mdpi.com In these methods, molecules are aligned in 3D space, and their steric and electrostatic fields are calculated and correlated with biological activity. A 3D-QSAR study on tetrahydroquinoline derivatives targeting Lysine-specific demethylase 1 (LSD1) yielded robust CoMFA and CoMSIA models. mdpi.com The resulting contour maps from these analyses provide a visual guide, indicating regions where bulky groups, positive or negative charges, or hydrophobic and hydrophilic moieties would enhance or diminish biological potency. mdpi.com For example, the CoMFA model for LSD1 inhibitors revealed that steric bulk was favorable in certain regions, while the CoMSIA model highlighted the importance of hydrophobic and hydrogen-bond donor fields for potent inhibition. mdpi.com

The core of QSAR lies in identifying chemical descriptors that significantly correlate with biological potency. These descriptors quantify various molecular properties.

In a study analyzing the tumor-specificity of 38 different 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives against oral squamous cell carcinoma, researchers investigated the correlation between 17 different chemical descriptors and the compounds' cytotoxicity. nih.gov The analysis, which employed quantum chemical calculations, found that the water-accessible surface area showed the highest correlation with tumor specificity. nih.gov This suggests that the molecule's surface properties, which influence solubility and interactions with biological macromolecules, are critical for its selective action against cancer cells. nih.gov

Other descriptors commonly used in QSAR studies of THIQ derivatives include lipophilicity (logP), molecular volume, and quantum chemical parameters like the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.comnih.gov The correlation of these descriptors with biological activity provides a quantitative basis for designing molecules with improved potency.

Table 1: Correlation of Chemical Descriptors with Biological Activity of Tetrahydroisoquinoline Derivatives

| Descriptor Category | Specific Descriptor | Correlated Biological Activity | Study Finding |

| Structural | Water-Accessible Surface Area | Tumor-Specificity | Showed the highest correlation coefficient, indicating its importance in predicting the selective cytotoxicity of THIQ derivatives. nih.gov |

| Steric Field | CoMFA Steric Contour Maps | LSD1 Inhibition | Indicated regions where bulky substituents would be favorable for enhancing inhibitory activity. mdpi.com |

| Electrostatic Field | CoMFA Electrostatic Contour Maps | LSD1 Inhibition | Highlighted areas where positive or negative charges could improve potency. mdpi.com |

| Hydrophobicity | CoMSIA Hydrophobic Fields | LSD1 Inhibition | Revealed that hydrophobic groups at specific positions on the THIQ scaffold were crucial for high activity. mdpi.com |

Pharmacophore Modeling for Target Binding Prediction

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model serves as a 3D template for screening compound libraries or designing new molecules with the desired activity.

A significant application of pharmacophore modeling for the tetrahydroisoquinoline class has been in the search for new anticonvulsant agents. A 3D pharmacophore model was successfully generated for a series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives that act as noncompetitive AMPA receptor antagonists. nih.govresearchgate.net The model was built using a training set of 17 compounds with known anticonvulsant potency against audiogenic seizures. nih.govresearchgate.net

The best-ranked hypothesis, which showed a high correlation coefficient of 0.919, consisted of five essential features:

Two Hydrogen Bond Acceptors (HBA): These features indicate specific points where the molecule can accept a hydrogen bond from the biological target.

Two Hydrophobic Features (HY): These represent regions where non-polar, hydrophobic interactions with the receptor are critical for binding.

One Aromatic Hydrophobic Region (HY-Ar): This specifies the requirement of an aromatic ring that engages in hydrophobic interactions. nih.govresearchgate.net

This validated pharmacophore model proved to be an effective tool for designing new THIQ-based anticonvulsant agents. nih.govresearchgate.net

Table 2: Features of the 3D-Pharmacophore Model for Anticonvulsant Tetrahydroisoquinoline Derivatives

| Feature Type | Number of Features | Role in Binding |

| Hydrogen Bond Acceptor (HBA) | 2 | Forms hydrogen bonds with receptor residues. |

| Hydrophobic (HY) | 2 | Engages in non-polar interactions with the target. |

| Aromatic Hydrophobic (HY-Ar) | 1 | Provides a specific aromatic interaction point. |

A pharmacophore model is most powerful when it can be mapped onto the actual binding site of the target receptor. This mapping helps to rationalize the model's features in the context of specific amino acid interactions and guides more precise drug design. For the anticonvulsant THIQ derivatives, the pharmacophore was developed based on their activity as noncompetitive AMPA receptor antagonists, suggesting the model represents the key interaction points within the AMPA receptor's binding pocket. nih.gov

In other studies, pharmacophore features are used in conjunction with molecular docking to ensure that designed ligands not only match the pharmacophore but also fit sterically and electronically within the receptor's active site. For example, a pharmacophore model for CD44 antagonists was generated based on co-crystallized THQ-containing compounds, and this model, featuring aromatic, hydrogen bond donor, and positively charged descriptors, was used to screen new molecules before docking them into the CD44 binding domain. mdpi.com

Molecular Docking Simulations to Elucidate Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used to understand the molecular basis of ligand-target interactions and to screen virtual libraries for potential drug candidates.

Docking studies on tetrahydroisoquinoline derivatives have been performed against a wide array of biological targets. For instance, novel THIQ analogs were docked into the binding pocket of HIV-1 reverse transcriptase, where the 6,7-dimethoxy groups were found to make crucial hydrophobic contacts with key amino acid residues like Tyr-188, Tyr-181, and Trp-229. rsc.org In another study targeting cancer, docking simulations revealed that THIQ derivatives could bind to the active sites of KRas and VEGF receptors, with carbonyl oxygen atoms forming hydrogen bonds with residues such as THR 74. nih.gov

A docking study of a potent anticonvulsant dihydroisoquinoline derivative was conducted on the benzodiazepine (B76468) (BZD)-binding site of the γ-aminobutyric acid A (GABA-A) receptor, confirming a possible binding mode and rationalizing its observed biological activity. nih.gov These simulations provide detailed, atom-level views of how ligands like 3-Ethyl-1,2,3,4-tetrahydroisoquinoline and its analogs interact with their protein targets, revealing key hydrogen bonds, hydrophobic interactions, and electrostatic contacts that are essential for binding affinity and biological function.

Table 3: Summary of Molecular Docking Studies on Tetrahydroisoquinoline Derivatives

| Compound Class | Biological Target | Key Interacting Residues | Predicted Activity |

| Dihydroisoquinoline Derivatives | GABA-A Receptor (BZD site) | Not specified in abstract | Anticonvulsant nih.gov |

| 6,7-Dimethoxy THIQ Analogs | HIV-1 Reverse Transcriptase | Tyr-188, Tyr-181, Trp-229 | Anti-HIV rsc.org |

| Substituted THIQ Derivatives | KRas and VEGF Receptors | THR 74 | Anti-Angiogenesis, Anti-Cancer nih.gov |

| THIQ-4-carboxylates | Matrix Metalloproteinases (MMPs) | Not specified in abstract | Anti-Cancer nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the dynamic nature of molecules over time. For derivatives of this compound, these simulations are instrumental in exploring their conformational landscape and predicting how they will interact with biological targets.

Conformational Analysis: The flexibility of the tetrahydroisoquinoline ring system allows it to adopt various conformations, which can significantly influence its interaction with a target receptor. The parent compound, 1,2,3,4-tetrahydroisoquinoline (THIQ), has been shown to exist in multiple low-energy conformations, primarily twisted forms where the hydrogen on the nitrogen is in either an axial or equatorial position. researchgate.net MD simulations build upon these foundational static models by simulating the movement of atoms over time, providing a detailed picture of the accessible conformational states, the energy barriers between them, and their relative populations under physiological conditions. This dynamic understanding is crucial as the biologically active conformation may not be the lowest energy state in isolation.

Binding Affinity: MD simulations are frequently employed to refine docking poses and calculate the binding free energy of a ligand to its receptor, a key indicator of its potency. For instance, MD simulations have been used to study the binding of tetrahydroisoquinoline-containing compounds to the HA-binding domain of the CD44 protein, a target in cancer therapy. mdpi.com These simulations can reveal the stability of the ligand-protein complex, identify key intermolecular interactions such as hydrogen bonds and hydrophobic contacts, and analyze the displacement of water molecules from the binding site. mdpi.com By calculating the binding free energy, researchers can quantitatively predict the affinity of different derivatives, guiding the design of more potent compounds. For example, studies on similar tetrahydroquinoline derivatives targeting the mTOR protein have used MD simulations over 100-nanosecond periods to confirm stable protein-ligand interactions. mdpi.com

The following table illustrates typical data obtained from MD simulations to assess the stability of a ligand-protein complex.

| Simulation Metric | Description | Typical Value for a Stable Complex |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions in the ligand and protein backbone from a reference structure over time. | Low and stable fluctuation (e.g., < 3 Å) |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues or atoms around their average position. | Lower values in binding site residues indicate stable interactions. |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein. | High occupancy of key hydrogen bonds throughout the simulation. |

| Binding Free Energy (e.g., MM/PBSA) | An end-point method to estimate the free energy of binding from simulation snapshots. | More negative values indicate higher predicted affinity. |

Quantum Chemical Calculations and Electronic Descriptors in Activity Prediction

Quantum chemical calculations provide a detailed description of the electronic structure of a molecule, which is fundamental to its reactivity and interaction with other molecules. These calculations are the foundation of Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate a compound's chemical structure with its biological activity.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to calculate a variety of molecular properties and electronic descriptors for 1,2,3,4-tetrahydroisoquinoline derivatives. researchgate.net These descriptors quantify various aspects of the molecule's electronic and steric properties. A study on the tumor-specificity of 38 different 1,2,3,4-tetrahydroisoquinoline derivatives demonstrated the utility of these descriptors. nih.gov The relationship between these calculated descriptors and the experimentally determined biological activity is then modeled using statistical methods. nih.gov

Electronic Descriptors in Activity Prediction: A range of electronic descriptors are used in these predictive models. Key examples include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate or accept electrons, which is crucial for forming interactions with biological targets.

Molecular Electrostatic Potential (MEP): This maps the charge distribution of the molecule, identifying regions that are likely to engage in electrostatic interactions or hydrogen bonding.

Atomic Charges: These describe the charge distribution on individual atoms, helping to pinpoint specific sites of interaction.

QSAR studies on related tetrahydroisoquinoline derivatives have successfully developed predictive models. For example, a 3D-QSAR study on tetrahydroisoquinoline-ethyl-phenylamine derivatives used Topomer CoMFA and HQSAR models to predict their activity as P-glycoprotein modulators. nih.gov These models yielded high correlation coefficients, indicating a strong predictive capability. nih.gov

The table below summarizes the statistical validation parameters for a typical QSAR model developed for tetrahydroisoquinoline derivatives. nih.gov

| Parameter | Description | Example Value | Interpretation |

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model, calculated by leaving out samples during training. | 0.536 | A q² > 0.5 is generally considered indicative of a good predictive model. |

| r² (Non-cross-validated r²) | A measure of the goodness of fit of the model to the training data. | 0.975 | A value close to 1.0 indicates a strong correlation between the predicted and actual activities for the training set. |

| Predictive r² (for test set) | A measure of the model's ability to predict the activity of an external set of compounds not used in model generation. | 0.604 | A predictive r² > 0.6 indicates good external predictive power. |

These computational approaches demonstrate that the biological activity of this compound derivatives is intricately linked to their conformational dynamics and electronic properties. By leveraging molecular dynamics and quantum chemistry, researchers can gain valuable insights to guide the rational design of new and more effective therapeutic agents. mdpi.comresearchgate.net

Advanced Analytical Methodologies in 3 Ethyl 1,2,3,4 Tetrahydroisoquinoline Research

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Analysis in Complex Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the preeminent analytical tool for the sensitive and selective quantification of 3-ethyl-1,2,3,4-tetrahydroisoquinoline in complex biological matrices such as plasma, blood, and tissue homogenates. Although a specific LC-MS/MS method for this compound has not been detailed in available literature, a validated method can be readily developed based on established principles for similar analytes.

The methodology involves an initial chromatographic separation using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), followed by detection with a tandem mass spectrometer. The separation is typically achieved on a reverse-phase column, such as a C18 column, using a mobile phase gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution containing a modifier like formic acid to ensure efficient ionization.

Following chromatographic separation, the analyte is introduced into the mass spectrometer, commonly employing electrospray ionization (ESI) in the positive ion mode. The tandem mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. This involves the selection of a specific precursor ion (the protonated molecule, [M+H]⁺) in the first quadrupole, its fragmentation in the collision cell, and the monitoring of a specific product ion in the third quadrupole. For this compound (molecular weight: 161.25 g/mol ), the expected precursor ion would be m/z 162.2. The selection of a unique precursor-to-product ion transition is crucial for differentiating the analyte from other components in the matrix.

A hypothetical, yet representative, set of LC-MS/MS parameters for the analysis of this compound is presented in the table below.

| Parameter | Value |

| Chromatography | |

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5-95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray (ESI+) |

| Precursor Ion (Q1) | m/z 162.2 |

| Product Ion (Q3) | To be determined experimentally |

| Collision Energy | To be optimized |

Method validation would be performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability to ensure the reliability of the assay for pharmacokinetic or toxicological studies.

Chiral High-Performance Liquid Chromatography (HPLC) for Diastereomer and Enantiomer Separation

As this compound possesses a chiral center at the C3 position, it exists as a pair of enantiomers, (R)-3-ethyl-1,2,3,4-tetrahydroisoquinoline and (S)-3-ethyl-1,2,3,4-tetrahydroisoquinoline. The separation and quantification of these individual enantiomers are critical, as they may exhibit different pharmacological and toxicological profiles. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose.

The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the resolution of a wide range of chiral compounds, including tetrahydroisoquinolines. nih.gov The choice of the specific CSP and the mobile phase composition is crucial for achieving baseline separation.

While a specific chiral HPLC method for this compound is not available in the reviewed literature, a suitable method could be developed by screening various polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) with different mobile phases. Typical mobile phases for normal-phase chiral chromatography consist of a non-polar solvent like hexane (B92381) or heptane (B126788) mixed with an alcohol modifier such as isopropanol (B130326) or ethanol. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) are often included to improve peak shape and resolution.

A plausible set of starting conditions for the chiral separation of this compound is outlined in the following table.

| Parameter | Condition |

| Chromatography | |

| Column | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

The development of a robust chiral HPLC method would enable the determination of the enantiomeric excess (ee) in a sample and allow for the isolation of individual enantiomers for further pharmacological characterization.

Spectroscopic Techniques for Structural Elucidation and Conformation Analysis

A combination of spectroscopic techniques is indispensable for the definitive structural elucidation and conformational analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectroscopy are powerful tools for confirming the molecular structure. While the specific NMR data for this compound are not readily available, the expected chemical shifts and coupling constants can be predicted based on the analysis of the parent 1,2,3,4-tetrahydroisoquinoline (B50084) and related substituted analogs. amazonaws.com

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, the protons of the tetrahydroisoquinoline core, and the protons of the ethyl group. The diastereotopic protons of the methylene (B1212753) groups in the heterocyclic ring would likely appear as complex multiplets.

¹³C NMR: The spectrum would display signals for each unique carbon atom in the molecule, including the aromatic carbons, the aliphatic carbons of the heterocyclic ring, and the carbons of the ethyl substituent.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. For the parent compound, 1,2,3,4-tetrahydroisoquinoline, characteristic peaks are observed for N-H stretching, C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring. nist.govnist.govchemicalbook.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Under electron ionization (EI), this compound would be expected to show a molecular ion peak (M⁺) at m/z 161. The fragmentation pattern would likely involve the loss of the ethyl group and cleavage of the heterocyclic ring, providing further structural information. nih.govlibretexts.org A prominent fragment would be anticipated from the benzylic cleavage, a common fragmentation pathway for such compounds.

X-ray Diffraction: Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. While no crystal structure has been reported for this compound, this technique could be used to determine the precise bond lengths, bond angles, and conformation of the molecule if a suitable crystal can be obtained. mdpi.comresearchgate.net

The table below summarizes the expected spectroscopic data for this compound based on the analysis of related compounds.

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | Aromatic protons (~7.0-7.2 ppm), CH₂-N (~3.0-3.5 ppm), CH-ethyl (~2.8-3.2 ppm), CH₂-Ar (~2.6-2.9 ppm), CH₂ of ethyl (~1.5-1.8 ppm), CH₃ of ethyl (~0.9-1.2 ppm) |

| ¹³C NMR (CDCl₃) | Aromatic carbons (~125-135 ppm), Aliphatic carbons of the ring (~25-55 ppm), Ethyl group carbons (~10-30 ppm) |

| IR (neat) | N-H stretch (~3300 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), Aliphatic C-H stretch (~2800-3000 cm⁻¹), Aromatic C=C stretch (~1450-1600 cm⁻¹) |

| MS (EI) | Molecular ion (M⁺) at m/z 161, fragments corresponding to loss of ethyl group and benzylic cleavage. |

| X-ray Diffraction | Would provide precise bond lengths, bond angles, and solid-state conformation. |

Research Applications of the Tetrahydroisoquinoline Scaffold in Chemical Biology

Development of Bioactive Compounds for Various Therapeutic Areas

The versatility of the THIQ scaffold has led to the development of numerous bioactive compounds targeting a range of diseases. researchgate.netnuph.edu.ua Its derivatives have shown significant potential as anticancer, antimicrobial, antiviral, and neuroprotective agents, among others. researchgate.netnih.gov

Anticancer Agents: The THIQ nucleus is a cornerstone in the design of novel anticancer drugs. tandfonline.comnih.gov These compounds function through diverse mechanisms, including the inhibition of tubulin polymerization, modulation of epigenetic enzymes, and interruption of cell signaling pathways. researchgate.net For instance, Trabectedin, a marine-derived THIQ alkaloid, is an approved antitumor agent with potent activity against various cancers, including breast and prostate cancer. nih.gov Synthetic THIQ derivatives have also been developed as potent inhibitors of key cancer-related targets. One study reported THIQ analogs with significant inhibitory activity against KRas, an oncogene frequently mutated in pancreatic, lung, and colon cancers. nih.gov Another series of novel THIQ derivatives demonstrated potent inhibition of tubulin polymerization and showed significant tumor reduction in a mouse xenograft model of breast cancer. nih.gov

Multidrug Resistance (MDR) Reversal Agents: A significant challenge in chemotherapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein. nih.gov The THIQ scaffold has been instrumental in designing potent inhibitors of these transporters. Derivatives such as tariquidar (B1662512) and elacridar (B1662867) are characterized by high affinity for ABC proteins, enabling them to reverse MDR. nih.gov Research has focused on optimizing these structures to enhance potency and selectivity. For example, a study identified a THIQ derivative, 6,7-dimethoxy-1-(3,4-dimethoxy)benzyl-2-(N-n-octyl-N'-cyano)guanyl-1,2,3,4-tetrahydroisoquinoline, which exhibited potent MDR reversal activity comparable to the reference compound verapamil (B1683045) but without its associated cardiovascular effects. nih.govresearchgate.net

Antimicrobial and Antiviral Agents: THIQ-based compounds have demonstrated a broad range of activities against various pathogens. rsc.org Researchers have designed and synthesized 1-aryl-6-hydroxy-THIQ analogs that exhibited potent antimalarial activity against Plasmodium falciparum, comparable to the standard drug chloroquine. rsc.org In antiviral research, certain THIQ derivatives have been identified as potent inhibitors of HIV reverse transcriptase, preventing viral replication and HIV-induced cell death in vitro. rsc.org Furthermore, novel hybrids of THIQ and dipeptides have shown promising antibacterial activity against Escherichia coli and other bacterial strains, as well as strong antifungal properties. nih.gov

The table below summarizes selected examples of bioactive compounds based on the tetrahydroisoquinoline scaffold and their therapeutic applications.

| Compound Class | Therapeutic Area | Biological Target/Mechanism of Action | Reference(s) |

| Trabectedin (ET-743) | Anticancer | DNA binding, inhibition of transcription | nih.gov |

| Tariquidar | Anticancer (MDR Reversal) | P-glycoprotein (ABCB1) inhibitor | nih.gov |

| Elacridar | Anticancer (MDR Reversal) | P-glycoprotein (ABCB1) and BCRP (ABCG2) inhibitor | nih.gov |

| Synthetic THIQ Analogs (e.g., GM-3-18) | Anticancer | KRas inhibition | nih.gov |

| Podophyllotoxin-based THIQ Derivatives | Anticancer | Tubulin polymerization inhibition | nih.gov |

| 1-Aryl-6-hydroxy-THIQ Analogs | Antimalarial | Unknown; active against P. falciparum | rsc.org |

| THIQ-dipeptide Conjugates | Antibacterial/Antifungal | DNA gyrase inhibition (predicted) | nih.gov |

Role in the Synthesis of Natural Alkaloids and Alkaloid Analogs

The tetrahydroisoquinoline core is the structural foundation for one of the largest and most diverse families of natural products: the isoquinoline (B145761) alkaloids. acs.orgnih.govnih.gov These compounds are biosynthesized in plants from amino acid precursors, typically tyrosine, via key intermediates like dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. A crucial step in this biosynthetic pathway is the Pictet-Spengler reaction, which condenses a β-phenylethylamine with an aldehyde or keto acid to form the core THIQ ring system. nih.govrsc.org

This biosynthetic blueprint has inspired chemists to use the THIQ scaffold as a central building block in the total synthesis of numerous complex alkaloids. acs.orgnih.gov Synthetic strategies often mimic the natural pathway or employ novel chemical methodologies to construct and elaborate the THIQ core. acs.org

Key Alkaloid Families Synthesized from THIQ Scaffolds:

Aporphine Alkaloids: These compounds feature a tetracyclic system created by an intramolecular coupling of a benzyltetrahydroisoquinoline precursor. Synthetic approaches typically involve establishing the THIQ core first, followed by a palladium-catalyzed or other coupling reaction to form the characteristic ring system. nih.gov

Erythrina Alkaloids: This class possesses a unique spirocyclic system. Synthetic strategies have been developed that construct the THIQ core through various bond disconnections, most commonly involving an iminium ion cyclization. acs.orgnih.gov

Berberine and Protoberberine Alkaloids: These pentacyclic alkaloids are synthesized from a THIQ precursor through oxidative cyclization that forms the characteristic B-ring of the protoberberine skeleton. Continuous flow asymmetric synthesis methods have been developed for the efficient production of these natural products. rsc.org

Morphinan Alkaloids: This class, which includes morphine and codeine, is biosynthetically derived from the intramolecular cyclization of (R)-reticuline, a benzylisoquinoline alkaloid. The synthesis of these medically important analgesics represents a significant achievement in organic chemistry, with the THIQ moiety serving as a critical structural element.

The ability to synthesize these natural alkaloids and their analogs allows researchers to produce these often-scarce compounds in larger quantities for biological testing and to create novel derivatives with improved therapeutic properties. rsc.orgnih.gov

Design of Chemical Probes for Biological Targets

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or organismal context. The THIQ scaffold is well-suited for this purpose due to its conformational rigidity and the ease with which its structure can be modified to optimize potency and selectivity. nih.gov

By developing potent and selective inhibitors based on the THIQ framework, researchers can create tools to probe the physiological and pathological roles of specific enzymes and receptors.

Examples of THIQ-based Chemical Probes:

Enzyme Inhibitors: THIQ derivatives have been designed to inhibit various enzymes with high specificity. For example, non-steroidal THIQ derivatives have been synthesized as inhibitors of 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1), an enzyme implicated in estrogen-dependent diseases like breast cancer. bath.ac.uk These inhibitors can be used to probe the role of 17β-HSD1 in cancer progression. Similarly, specific THIQ compounds have been identified as potent inhibitors of Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2), two important targets in cancer therapy, allowing for the study of their respective pathways. nih.gov

Receptor Ligands: The THIQ structure is also found in ligands for various receptors. Selective antagonists for the orexin-1 receptor, which is involved in regulating sleep and appetite, have been developed from THIQ scaffolds. researchgate.netnuph.edu.ua These molecules serve as valuable tools for investigating the neurobiological circuits governed by orexin (B13118510) receptors.

ABC Transporter Modulators: As mentioned previously, THIQ derivatives like tariquidar are high-affinity inhibitors of P-glycoprotein. nih.gov Beyond their therapeutic potential in reversing multidrug resistance, these compounds can be used as chemical probes to investigate the structure and function of ABC transporters and to identify their endogenous substrates.

The development of these targeted molecular probes is crucial for validating new drug targets and for dissecting the complex biological networks that underpin health and disease.

Future Directions and Emerging Research Challenges for 3 Ethyl 1,2,3,4 Tetrahydroisoquinoline and Its Analogs

Exploration of Novel Synthetic Pathways for Diversely Substituted Derivatives

A primary challenge in advancing the study of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline analogs is the development of versatile and efficient synthetic methodologies. Traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions have been the cornerstones of THIQ synthesis. nih.govorganic-chemistry.orgmdpi.com For instance, a known pathway to generate a 3-ethyl substituted THIQ core involves the Bischler-Napieralski cyclodehydration of a precursor like 4-(2-acetamidobutyl)-2-methoxyphenyl acetate. nih.gov This reaction, typically using reagents like POCl₃, forms a 3,4-dihydroisoquinoline (B110456) intermediate which is then reduced, for example with sodium borohydride (B1222165), to yield the final tetrahydroisoquinoline structure. nih.goviisc.ac.in

However, these classical methods often require harsh conditions and may lack the substrate generality needed to produce a diverse library of analogs for comprehensive structure-activity relationship (SAR) studies. nih.govmdpi.com Future research must therefore focus on novel, more adaptable synthetic strategies.

Key future research avenues include: